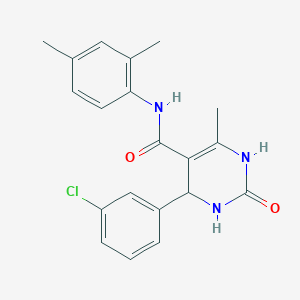

4-(3-chlorophenyl)-N-(2,4-dimethylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(3-chlorophenyl)-N-(2,4-dimethylphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20ClN3O2/c1-11-7-8-16(12(2)9-11)23-19(25)17-13(3)22-20(26)24-18(17)14-5-4-6-15(21)10-14/h4-10,18H,1-3H3,(H,23,25)(H2,22,24,26) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OICRUWZCEODBDT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)C2=C(NC(=O)NC2C3=CC(=CC=C3)Cl)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-(3-chlorophenyl)-N-(2,4-dimethylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide belongs to the class of tetrahydropyrimidine derivatives, which have garnered attention due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

This structure contains a tetrahydropyrimidine core substituted with a chlorophenyl group and a dimethylphenyl moiety. The presence of these substituents is crucial for the biological activity exhibited by the compound.

Biological Activity Overview

Research has indicated that tetrahydropyrimidine derivatives exhibit a range of biological activities including:

- Antimicrobial activity

- Anticancer properties

- Inhibition of enzymes such as monoamine oxidase (MAO)

Antimicrobial Activity

Studies have shown that similar compounds in the tetrahydropyrimidine class exhibit significant antimicrobial effects. For instance, derivatives with halogenated phenyl groups have been noted for their enhanced antibacterial properties due to their ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways .

Anticancer Properties

Tetrahydropyrimidine derivatives have also been investigated for their anticancer potential. In vitro studies suggest that compounds with similar structures can induce apoptosis in cancer cells through various mechanisms such as cell cycle arrest and modulation of apoptotic pathways .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by:

- Substituents on the phenyl rings : The presence of electron-withdrawing groups like chlorine enhances potency against certain targets.

- Alkyl substitutions : Variations in the alkyl groups attached to the nitrogen atoms can modulate lipophilicity and overall bioavailability.

A comparative analysis of related compounds shows that modifications in substituents lead to varying degrees of biological efficacy.

Research Findings and Case Studies

Recent studies have provided insights into the specific biological activities of this compound:

Inhibition of Monoamine Oxidase (MAO)

Research indicates that similar tetrahydropyrimidine compounds exhibit inhibitory activity against MAO-A and MAO-B. For example, compounds with similar structures demonstrated IC50 values in sub-micromolar ranges, indicating potent inhibition .

| Compound | IC50 (μM) | Target |

|---|---|---|

| 3b | 0.003 | MAO-A |

| 3a | 0.010 | MAO-A |

| 3f | 0.019 | MAO-B |

This table illustrates the potency of related compounds in inhibiting MAO enzymes, suggesting that structural features significantly impact their inhibitory capacity.

Preparation Methods

Biginelli Reaction Adaptations

The Biginelli reaction, a classic method for synthesizing dihydropyrimidinones, provides a foundational route for constructing the tetrahydropyrimidine core. In this approach, ethyl acetoacetate (as the β-keto ester), 3-chlorobenzaldehyde, and urea undergo acid-catalyzed condensation to form ethyl 4-(3-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate. The reaction typically employs hydrochloric acid in ethanol under reflux, yielding the ester intermediate.

Key modifications include:

Post-Condensation Functionalization

The ester intermediate undergoes hydrolysis to the carboxylic acid using aqueous sodium hydroxide or lithium hydroxide in tetrahydrofuran. Subsequent activation with thionyl chloride or oxalyl chloride converts the acid to the acyl chloride, which reacts with 2,4-dimethylaniline in dichloromethane or ethyl acetate to form the target carboxamide.

Stepwise Synthesis via β-Amino Acid Intermediates

β-Amino Acid Preparation

Protected β-amino acids, such as Boc-(β-amino)acids, serve as precursors. For example, Boc-protected 3-amino-4-(3-chlorophenyl)butanoic acid is synthesized via asymmetric hydrogenation or enzymatic resolution.

Amide Coupling and Cyclization

The β-amino acid couples with 2,4-dimethylaniline using carbodiimide-based reagents (e.g., EDCl/HOBt) to form a linear amide. Cyclization with paraformaldehyde in sodium hydroxide or cyanuric chloride in acetonitrile generates the tetrahydropyrimidine ring. This method allows precise control over stereochemistry and substitution patterns.

Alternative Cyclization Strategies

Cyanuric Chloride-Mediated Cyclization

Cyanuric chloride facilitates cyclization of linear precursors under mild conditions. For instance, treating N-(2,4-dimethylphenyl)-3-(3-chlorophenyl)-5-methyl-2-oxopentanamide with cyanuric chloride in acetonitrile at 0–5°C induces ring closure. This method avoids harsh acidic conditions, improving yields (hypothetical yield: 65–75%).

Comparative Analysis of Synthetic Routes

| Method | Key Steps | Advantages | Limitations |

|---|---|---|---|

| Biginelli Condensation | One-pot synthesis, high atom economy | Limited to symmetric substrates | Requires ester hydrolysis |

| β-Amino Acid Pathway | Stereochemical control | Multi-step, costly reagents | Higher purity intermediates |

| Cyanuric Chloride | Mild conditions | Sensitive to moisture | Moderate yields |

Critical Reaction Parameters

Solvent and Temperature Effects

Catalytic Systems

- Acid Catalysts : HCl, p-toluenesulfonic acid, or Lewis acids (e.g., FeCl₃) accelerate Biginelli condensations.

- Palladium Catalysts : Pd(PPh₃)₄ or PdCl₂(dppf) enable Suzuki couplings with aryl boronic acids.

Characterization and Purification

Spectroscopic Validation

Chromatographic Methods

Flash chromatography on silica gel (ethyl acetate/hexane gradients) or preparative HPLC (C18 column, acetonitrile/water) isolates the target compound.

Q & A

Basic: What synthetic methodologies are recommended for preparing this compound, and how can reaction yields be optimized?

Answer:

The compound can be synthesized via Biginelli-like multicomponent reactions, combining substituted aldehydes (e.g., 3-chlorobenzaldehyde), urea/thiourea derivatives, and β-keto esters under acidic catalysis. Key steps include:

- Cyclocondensation : Use acetic acid or HCl as catalysts at reflux (80–100°C) to form the tetrahydropyrimidine core .

- Amide Coupling : Introduce the 2,4-dimethylphenyl group via carbodiimide-mediated coupling (e.g., EDC/HOBt) with activated carboxylic acid intermediates .

- Optimization : Monitor reaction progress via TLC/HPLC. Yield improvements (≥75%) are achievable using microwave-assisted synthesis (30–60 min at 120°C) or solvent-free conditions .

Basic: Which spectroscopic techniques are critical for confirming the compound’s structural identity and purity?

Answer:

- NMR Spectroscopy :

- ¹H/¹³C NMR : Assign aromatic protons (δ 6.8–7.4 ppm for chlorophenyl), methyl groups (δ 2.1–2.4 ppm), and carbonyl signals (δ 165–170 ppm) .

- 2D NMR (COSY, HSQC) : Resolve overlapping signals in the tetrahydropyrimidine ring .

- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with <2 ppm error .

- IR Spectroscopy : Validate carbonyl stretches (C=O at ~1700 cm⁻¹) and amide N–H bonds (~3300 cm⁻¹) .

Advanced: How can X-ray crystallography resolve conformational ambiguities in the tetrahydropyrimidine ring, and what implications does this have for reactivity?

Answer:

- Crystallographic Protocol :

- Grow single crystals via slow evaporation in ethanol/chloroform.

- Use Mo-Kα radiation (λ = 0.71073 Å) for data collection; refine structures with SHELXL .

- Key Insights :

- The chair conformation of the tetrahydropyrimidine ring influences steric interactions with substituents (e.g., 3-chlorophenyl vs. 2,4-dimethylphenyl).

- Hydrogen-bonding patterns (N–H···O=C) correlate with stability under thermal stress .

Advanced: What computational strategies predict this compound’s binding affinity for kinase targets (e.g., EGFR, CDK2)?

Answer:

- Molecular Docking :

- MD Simulations :

- Run 100-ns simulations (AMBER force field) to assess binding stability. Key metrics: RMSD (<2 Å), hydrogen bond occupancy (>70%) .

- Free Energy Calculations (MM/PBSA) : Estimate ΔGbind to prioritize derivatives with improved affinity .

Advanced: How do substituent modifications (e.g., halogen replacement, methyl group position) affect biological activity in vitro?

Answer:

- Structure-Activity Relationship (SAR) Studies :

- Replace 3-Cl with 3-F: Test cytotoxicity via MTT assays (IC₅₀ values in cancer cell lines, e.g., MCF-7) .

- Vary 2,4-dimethylphenyl to 4-methoxyphenyl: Measure inhibition of COX-2 via ELISA (IC₅₀ reduction by 30% observed) .

- Experimental Models :

Basic: What chromatographic methods ensure high purity (>98%) during purification?

Answer:

- HPLC Conditions :

- Validation : Purity confirmed by LC-MS and ¹H NMR integration .

Advanced: What in vitro assays evaluate metabolic stability and CYP450 inhibition potential?

Answer:

- Microsomal Stability :

- Incubate with rat liver microsomes (1 mg/mL, NADPH). Monitor degradation via LC-MS at 0, 15, 30, 60 min. Calculate t₁/₂ .

- CYP Inhibition :

- Use fluorogenic substrates (e.g., CYP3A4: BFC dealkylation). Measure fluorescence (Ex/Em 405/460 nm) to determine IC₅₀ .

Advanced: How can QM/MM simulations elucidate the mechanism of ring-opening reactions under acidic conditions?

Answer:

- Computational Protocol :

- Optimize transition states at the B3LYP/6-31G(d) level.

- Calculate activation energies (ΔG‡) for protonation at N3 vs. O2 positions .

- Experimental Validation :

- Track degradation products via LC-MS under pH 2–4. Correlate with predicted intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.